2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Description
2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexane ring
Properties
Molecular Formula |
C23H28O6 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(2,3-dihydroxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H28O6/c1-22(2)8-14(25)19(15(26)9-22)18(12-6-5-7-13(24)21(12)29)20-16(27)10-23(3,4)11-17(20)28/h5-7,18-19,24,27,29H,8-11H2,1-4H3 |
InChI Key |
LFMUVCJTXFHQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=C(C(=CC=C2)O)O)C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiophene-3-carboxaldehyde with an active methylene compound, such as 5,5-dimethylcyclohexan-1,3-dione (dimedone) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds structurally similar to 2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione exhibit strong antioxidant properties. These properties are crucial in combating oxidative stress-related diseases such as cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in various in vitro studies.
Antidiabetic Potential
Case studies have highlighted the potential of this compound as an antidiabetic agent. For instance, research on similar diketone derivatives has shown promising results in inhibiting key enzymes involved in glucose metabolism, such as alpha-glucosidase and DPP-IV. These findings suggest that This compound could serve as a lead compound for developing new antidiabetic medications.
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have been documented extensively. Studies indicate that the presence of hydroxyl groups enhances the anti-inflammatory activity by modulating inflammatory pathways. This suggests that our compound may also possess similar properties, making it a candidate for further investigation in treating inflammatory diseases.
Pesticide Development
The structural features of This compound position it as a potential pesticide or herbicide. Research into similar compounds has shown effectiveness against various pests and pathogens affecting crops. The dual action of targeting both insect pests and fungal pathogens makes this compound a valuable candidate for agricultural applications.
Growth Regulation
Compounds with diketone structures have been explored for their role in plant growth regulation. Preliminary studies suggest that they can influence plant hormone levels and enhance growth rates under specific conditions. This application could lead to more sustainable agricultural practices by improving crop yields without relying heavily on synthetic fertilizers.
Polymer Synthesis
The unique chemical structure of This compound allows for its use in synthesizing novel polymers with desirable mechanical properties. Research into similar diketones has shown they can be polymerized to create materials with enhanced strength and flexibility.
Coatings and Adhesives
Due to its chemical stability and potential for forming strong bonds, this compound may find applications in coatings and adhesives industries. Its ability to withstand environmental degradation makes it suitable for protective coatings that require durability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): This compound is similar in structure and has antioxidant properties.
Flavanones: These compounds have a similar cyclohexane ring structure and are found in various plants.
Uniqueness
2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for a variety of chemical reactions and interactions, making it a versatile compound for research and industrial use.
Biological Activity
The compound 2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione (commonly referred to as the compound of interest) is a complex organic molecule with potential biological activities. Its structure suggests various pharmacological properties due to the presence of multiple functional groups, which may interact with biological systems in diverse ways.
The molecular formula of this compound is , with a molecular weight of approximately 400.46 g/mol. The compound is characterized by the following predicted properties:
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly due to its antioxidant and anti-inflammatory properties. The following sections summarize key findings from recent studies.
Antioxidant Activity
Numerous studies have highlighted the antioxidant potential of similar compounds containing hydroxyphenyl groups. These compounds are known to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .
Antimicrobial Properties
Preliminary investigations suggest that the compound may exhibit antimicrobial activity against a range of pathogens. For instance, derivatives with similar structural features have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Anti-inflammatory Effects
Compounds with hydroxyl and ketone functionalities have been documented to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that our compound could be beneficial in treating inflammatory conditions.
Case Studies and Research Findings
A selection of case studies provides insight into the biological efficacy of related compounds:
The proposed mechanism for the biological activity of this compound involves:
- Radical Scavenging : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : Structural motifs similar to those found in known enzyme inhibitors may provide a basis for competitive inhibition against targets like COX or lipoxygenase.
- Membrane Disruption : The lipophilic nature of certain portions of the molecule may facilitate interaction with cell membranes, leading to altered permeability and subsequent cell death in pathogens .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions under controlled conditions. Key steps include:
- Optimizing reaction temperature and solvent polarity to stabilize intermediates (e.g., using anhydrous DMF or THF) .
- Employing catalysts like pyridine derivatives to enhance regioselectivity during cyclization .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Confirm purity and structure using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H, ¹³C, DEPT-135) .
Q. How can the structural stability of this compound be evaluated under varying pH conditions?
- Methodological Answer :
- Conduct pH-dependent stability assays in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ_max = 280 nm) and LC-MS to identify breakdown products .
- Use X-ray crystallography (single-crystal analysis at 100 K) to compare pre- and post-stability structures, focusing on bond angles and hydrogen-bonding networks .
Q. What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry?
- Methodological Answer :
- NMR : 2D-COSY and NOESY to resolve coupling patterns and spatial proximity of hydroxyl and methyl groups .
- X-ray Diffraction : Resolve absolute configuration and confirm cyclohexenone ring conformation (e.g., chair vs. boat) .
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in redox environments?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electron density distributions, identifying susceptible sites for oxidation (e.g., dihydroxyphenyl moiety) or reduction (cyclohexenone carbonyl) .
- Simulate reaction pathways using Gaussian09 to predict intermediates and activation energies for redox reactions .
Q. What experimental designs are suitable for resolving contradictions in observed biological activity across studies?
- Methodological Answer :
- Use a randomized block design with split-split plots to control variables (e.g., solvent, temperature, cell lines). Include replicates (n ≥ 4) and statistical validation (ANOVA, p < 0.05) .
- Compare MIC (Minimum Inhibitory Concentration) assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized CLSI protocols to ensure reproducibility .
Q. How can environmental fate studies be structured to assess this compound’s persistence in aquatic systems?
- Methodological Answer :
- Laboratory Protocol : Expose the compound to simulated freshwater (OECD 309) under UV light (254 nm) for 28 days. Quantify degradation via LC-MS/MS and assess bioaccumulation potential using log Kow values .
- Field Studies : Deploy passive samplers in contaminated water bodies to measure real-world hydrolysis rates and sediment adsorption coefficients (Kd) .
Q. What strategies optimize the compound’s enantiomeric purity during asymmetric synthesis?
- Methodological Answer :
- Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and compare optical rotation values ([α]D²⁰) against racemic standards .
Methodological Resources
- Structural Confirmation : Single-crystal X-ray diffraction (R factor ≤ 0.04) and elemental analysis (CHNS < ±0.3% deviation) .
- Biological Assays : Microbroth dilution for MIC determination (CLSI guidelines) .
- Environmental Impact : Long-term ecotoxicology studies (e.g., Project INCHEMBIOL protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
